N,N'-Diisopropyl-N-methyl-ethylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

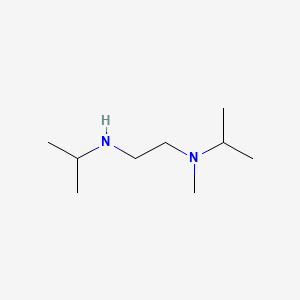

Structure

3D Structure

Properties

CAS No. |

90723-13-0 |

|---|---|

Molecular Formula |

C9H22N2 |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N'-methyl-N,N'-di(propan-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H22N2/c1-8(2)10-6-7-11(5)9(3)4/h8-10H,6-7H2,1-5H3 |

InChI Key |

KLFSSBKMQZMQIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCN(C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n Diisopropyl N Methyl Ethylenediamine

Established Synthetic Routes for the Compound

While specific literature detailing the direct synthesis of N,N'-Diisopropyl-N-methyl-ethylenediamine is not extensively documented in readily available sources, its synthesis can be logically extrapolated from established methods for structurally similar compounds, such as N,N-diisopropylethylenediamine and N,N'-diisopropylethylenediamine. These pathways typically involve sequential alkylation of ethylenediamine (B42938) or the functionalization of pre-functionalized precursors.

Precursor-Based Synthesis Pathways

A common industrial method for producing N,N-disubstituted ethylenediamines involves the ammonolysis of a suitable precursor. For example, N,N-diisopropylethylenediamine is synthesized through the reaction of N,N-diisopropylaminoethyl chloride hydrochloride with ammonia (B1221849) in a high-pressure autoclave. google.com This process is conducted in a solvent at temperatures around 80-120°C and pressures of 2-6 MPa. google.com

A plausible multi-step pathway to the target compound, this compound, could involve:

Initial Isopropylation: Reaction of ethylenediamine with an isopropylating agent to form N-isopropylethylenediamine or N,N'-diisopropylethylenediamine. Reductive amination with acetone (B3395972) is a key method for this transformation. wikipedia.orgresearchgate.netmasterorganicchemistry.com

Subsequent Alkylation: The resulting intermediate would then undergo further alkylation. If N,N'-diisopropylethylenediamine is formed first, a selective N-methylation step would be required. rsc.org Alternatively, if N-methylethylenediamine is used as the starting material, subsequent di-isopropylation would be necessary. chemicalbook.com

Another versatile approach is the reductive amination of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com For instance, N,N-diisopropylethylamine can be synthesized by reacting diisopropylamine (B44863) with paraldehyde (B1678423) in the presence of an acidic catalyst and a metal hydride reducing agent like sodium borohydride. chemicalbook.comgoogle.com A similar strategy could be adapted, potentially starting with N-methylethylenediamine and reacting it with acetone under reductive conditions to introduce the two isopropyl groups.

The table below outlines a patented method for a related compound, N,N-diisopropylethylenediamine, which informs potential conditions for precursor-based synthesis. google.com

| Parameter | Value |

| Starting Material | N,N-diisopropylamino chloroethane (B1197429) hydrochloride |

| Reagent | Ammonia |

| Pressure | 2-6 MPa |

| Temperature | 80-120°C |

| Reaction Time | 2-6 hours |

| Solvent | Aromatic or halogenated hydrocarbon |

| Molar Ratio (Precursor:Ammonia) | 1:5 to 1:15 |

Spectroscopic Characterization of Synthetic Products

As direct spectroscopic data for this compound is not available in the reviewed literature, its expected characterization can be inferred from analogous structures. The mass spectrum of the related N,N-diisopropylethylenediamine has been reported. google.com For the target compound, key spectroscopic features would include:

¹H NMR: Distinct signals for the methyl group (a singlet, ~2.2-2.4 ppm), the methine protons of the isopropyl groups (septets, ~2.8-3.0 ppm), the methyl protons of the isopropyl groups (a doublet), and the ethylene (B1197577) bridge protons (complex multiplets).

¹³C NMR: Unique resonances for the N-methyl carbon, the methine and methyl carbons of the isopropyl groups, and the two carbons of the ethylene backbone.

IR Spectroscopy: Characteristic N-H stretching bands (if a secondary amine intermediate is isolated), C-H stretching bands for the alkyl groups, and C-N stretching vibrations.

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (C11H26N2, 186.34 g/mol ) and fragmentation patterns typical of substituted ethylenediamines, such as cleavage of the C-C bond of the ethylene bridge and loss of alkyl groups.

Exploration of N-Alkylation Strategies for Ethylenediamine Derivatives

The synthesis of this compound falls under the broader category of amine N-alkylation. Various strategies have been developed to functionalize ethylenediamine and its derivatives with high efficiency and selectivity.

Amine N-Alkylation through Hydrogenation of Nitriles

One classical method for preparing amines is through the reduction of nitriles. A two-step process known as cyanomethylation followed by reduction can be employed. google.com

Cyanomethylation: An existing amine is reacted with formaldehyde (B43269) and a cyanide source (like HCN or sodium bisulfite followed by sodium cyanide) to form a dialkylamino acetonitrile. google.com

Reduction: The resulting nitrile is then reduced to the corresponding primary amine using reducing agents like sodium metal in ethanol (B145695) or catalytic hydrogenation. google.com

While this method is effective, it often involves highly toxic reagents like prussiate and can have moderate yields, with one report noting a 50% yield for the reduction step in a related synthesis. google.com

Substitution Reactions for Amine Functionalization

Direct alkylation via nucleophilic substitution is a fundamental approach to forming C-N bonds. This typically involves reacting an amine with an alkyl halide. google.com However, a significant drawback is the potential for over-alkylation, as the newly formed secondary or tertiary amine is often more nucleophilic than the starting amine.

A more controlled method involves using haloamine precursors. For example, N,N-diethylethylenediamine is prepared by reacting 2-chloroethylamine (B1212225) hydrochloride with diethylamine (B46881) in the presence of an acid-binding agent like sodium methylate and a Lewis acid catalyst such as cuprous chloride. google.com This reaction is typically performed in an autoclave at elevated temperature (150°C) and pressure (1 MPa). google.com This strategy avoids the direct use of ethylenediamine and allows for more controlled introduction of substituents.

Another established route is the Gabriel synthesis, which utilizes phthalimide (B116566) to prevent over-alkylation, though it can be harsh and less efficient for sterically hindered amines like diisopropylamine. google.com

Catalytic N-Methylation and Alkylation Methods for Ethylenediamines

Modern synthetic chemistry increasingly relies on catalytic methods for amine alkylation, which offer greener and more efficient alternatives to traditional stoichiometric reactions.

Catalytic N-Alkylation with Alcohols: Alcohols can serve as alkylating agents in "borrowing hydrogen" or "hydrogen auto-transfer" reactions. These processes, often catalyzed by ruthenium or palladium complexes, involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. acs.orgrsc.org The only byproduct is water, making it an atom-economical process.

Catalytic N-Methylation: Selective N-methylation is crucial for synthesizing asymmetrically substituted amines.

Using Methanol (B129727): Methanol can be used as a C1 source over ruthenium or nickel-based heterogeneous catalysts. acs.orgrsc.org By tuning reaction conditions such as temperature and hydrogen pressure, it is possible to control the selectivity towards mono-methylation or di-methylation. acs.org

Using Formic Acid: Formic acid can serve as both the carbon and hydrogen source for methylation over a solid Pd/In2O3 catalyst, proceeding through a formylation/transfer hydrogenation pathway without requiring additives. rsc.org

Using Paraformaldehyde: Copper hydride (CuH) catalysts have been shown to efficiently N-methylate amines using paraformaldehyde as the C1 source under mild conditions. nih.gov

The table below summarizes findings for the selective functionalization of benzylamine (B48309) using a ruthenium catalyst and methanol, illustrating how reaction conditions can be tuned to favor different products, a principle applicable to ethylenediamine derivatives. acs.org

| Entry | Temperature (°C) | Time (h) | Product(s) and Yield(s) |

| 1 | 130 | 12 | N-benzylformamide (33%) |

| 2 | 150 | 12 | N-benzylformamide (82%) |

| 3 | 150 | 24 | N-methylbenzylamine (99%) |

| 4 | 160 | 48 | N,N-dimethylbenzylamine (99%) |

These catalytic strategies represent powerful tools for the controlled and selective synthesis of complex amines like this compound from simple and abundant precursors.

Novel Methodologies in Diamine Synthesis

The synthesis of unsymmetrically substituted diamines, such as this compound, presents unique challenges in achieving high selectivity and yield. Traditional methods often result in mixtures of products due to the similar reactivity of the nitrogen atoms. However, novel methodologies offer more precise control over the synthetic process. One such effective and elegant strategy for the selective N-methylation of a secondary amine in the presence of another is the Eschweiler-Clarke reaction. This method provides a direct and high-yielding route to tertiary amines from secondary amines using formaldehyde and formic acid. wikipedia.orgjk-sci.comorganic-chemistry.org

The Eschweiler-Clarke reaction is a reductive amination process where formaldehyde serves as the source of the methyl group, and formic acid acts as the reducing agent. wikipedia.orgyoutube.com A key advantage of this reaction is that it prevents the over-alkylation of the amine to form quaternary ammonium (B1175870) salts, a common side reaction with other methylating agents. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from the formate (B1220265) anion. jk-sci.comorganic-chemistry.org The loss of carbon dioxide as a byproduct drives the reaction to completion and renders it irreversible. wikipedia.org

For the synthesis of this compound, the starting material would be N,N'-diisopropylethylenediamine. The reaction would proceed by the nucleophilic attack of one of the secondary amine groups on formaldehyde to form an intermediate, which then eliminates water to form an iminium ion. The formate ion then delivers a hydride to the iminium carbon, resulting in the methylated amine.

The general reaction scheme is as follows:

(CH₃)₂CHNHCH₂CH₂NHCH(CH₃)₂ + CH₂O + HCOOH → (CH₃)₂CHNHCH₂CH₂N(CH₃)CH(CH₃)₂ + H₂O + CO₂

This methodology is particularly advantageous as it is typically a one-pot reaction performed in an aqueous solution, often near boiling temperatures. wikipedia.org While the formation of the tertiary amine is thermodynamically favored, careful control of the stoichiometry of the reagents can be employed to optimize the yield of the desired mono-methylated product. wikipedia.org

The table below summarizes the key aspects of the Eschweiler-Clarke reaction as a novel methodology for the synthesis of this compound.

| Parameter | Description | Reference |

| Reaction Type | Reductive Amination (Methylation) | wikipedia.orgjk-sci.com |

| Starting Material | N,N'-Diisopropylethylenediamine | |

| Reagents | Formaldehyde (CH₂O), Formic Acid (HCOOH) | wikipedia.orgorganic-chemistry.org |

| Key Intermediate | Iminium Ion | jk-sci.comorganic-chemistry.org |

| Reducing Agent | Formic Acid | wikipedia.orgyoutube.com |

| Byproducts | Water (H₂O), Carbon Dioxide (CO₂) | wikipedia.org |

| Key Advantage | Avoids formation of quaternary ammonium salts | wikipedia.orgorganic-chemistry.org |

| Typical Conditions | Aqueous solution, near boiling | wikipedia.org |

This approach represents a significant improvement over less selective alkylation methods, offering a reliable and efficient route to unsymmetrically substituted diamines like this compound.

Coordination Chemistry of N,n Diisopropyl N Methyl Ethylenediamine As a Ligand

Ligand Design Principles and Steric Effects

The design of chelating ligands such as N,N'-Diisopropyl-N-methyl-ethylenediamine is a cornerstone of modern coordination chemistry. The substituents on the nitrogen donor atoms are not passive components; they actively dictate the steric and electronic environment around a coordinated metal center, thereby controlling the geometry, stability, and reactivity of the resulting complex.

Influence of Isopropyl and Methyl Substituents on Coordination Geometry and Stability

The ethylenediamine (B42938) backbone provides a stable five-membered chelate ring upon coordination to a metal ion. However, the substituents on the nitrogen atoms—in this case, two bulky isopropyl groups and one methyl group—introduce significant steric crowding. This crowding has a profound influence on the coordination geometry and the stability of potential complexes.

The primary effect of the bulky isopropyl groups is to sterically hinder the metal center. This bulkiness can prevent the formation of simple, homoleptic complexes where multiple ligands coordinate to a single metal ion. For instance, studies on the related N,N'-diisopropylethylenediamine have shown that the steric demands of the isopropyl groups destabilize the formation of typical square planar or octahedral geometries that would require multiple ligands to pack closely together. ijcce.ac.ir Instead, the ligand promotes the formation of complexes with lower coordination numbers or alternative geometries, such as dinuclear structures, to alleviate steric strain. ijcce.ac.ir

In a study involving a related ligand, N,N-diisopropyl,N'-3-propylamide-ethylenediamine, the presence of the diisopropyl-substituted diamine fragment was found to destabilize the formation of a simple bis-diamine copper(II) complex. Instead, a more stable dihydroxy-bridged dinuclear copper(II) complex was formed. ijcce.ac.ir This indicates a strong preference to adopt a structure that moves the bulky ligands away from each other. The additional N-methyl group on this compound would be expected to further increase this steric pressure, making the formation of simple monomeric, multi-ligand complexes even less favorable. The stability of the resulting complexes is thus a balance between the favorable chelate effect of the ethylenediamine backbone and the unfavorable steric repulsion between the alkyl substituents.

Role of Steric Hindrance in Complex Formation and Reactivity

Steric hindrance is a critical factor governing both the formation of metal complexes and their subsequent reactivity. The bulky isopropyl groups on the this compound ligand create a sterically shielded environment around the metal ion. acs.org This shielding can control which substrates can approach and bind to the metal center, thereby influencing the complex's catalytic activity. youtube.com

During complex formation, the steric bulk can slow down the rate of ligand substitution reactions. dalalinstitute.com If a metal ion is already coordinated by solvent molecules or other weakly bound ligands, the approach of the bulky diamine can be impeded. However, once coordinated, the same steric bulk can provide kinetic stability to the complex by preventing the approach of other nucleophiles that might otherwise displace the ligand. dalalinstitute.com

Furthermore, steric hindrance plays a crucial role in dictating the reaction pathways of the final complex. For example, in catalytic processes, the ligand's steric profile can create specific pockets or channels that allow only substrates of a certain size and shape to access the metal's active site, leading to substrate selectivity. Reductive elimination, a key step in many catalytic cycles, can be promoted by steric strain, as the expulsion of two ligands from the coordination sphere relieves crowding. youtube.comyoutube.com Therefore, the significant steric hindrance provided by the diisopropyl and methyl groups is a key design feature that can be used to tune the reactivity and selectivity of metal catalysts.

Chirality Considerations in Diamine Ligand Design for Asymmetric Applications

This compound is a chiral molecule, as the two nitrogen atoms are asymmetrically substituted. This intrinsic chirality is of paramount importance in the field of asymmetric catalysis, where the goal is to synthesize one enantiomer of a chiral product selectively. chemrxiv.org When a chiral diamine ligand coordinates to a metal center, it creates a chiral environment that can influence the stereochemical outcome of a catalyzed reaction. nih.gov

The design of chiral diamine ligands is a major focus of research for creating catalysts for reactions such as asymmetric hydrogenations, Michael additions, and allylic aminations. chemrxiv.orgnih.govmdpi.com The effectiveness of the stereochemical control often depends on the rigidity and steric profile of the chiral ligand. Bulky substituents, like the isopropyl groups in this compound, are often beneficial. They can lock the chelate ring into a specific conformation, creating a well-defined chiral pocket around the active site. This enhanced steric demand can amplify the chiral induction, leading to higher enantioselectivity in the products. For example, studies on related systems have shown that increasing the steric bulk of substituents on a chiral ligand can lead to significantly improved diastereoselectivity in asymmetric reactions. rsc.org The development of such ligands is crucial for the synthesis of enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries. chemrxiv.org

Formation and Characterization of Coordination Complexes

The synthesis and structural verification of coordination complexes are fundamental to understanding their properties and potential applications. This involves the reaction of the ligand with a suitable metal salt, followed by purification and characterization using various spectroscopic and analytical techniques, with X-ray crystallography being the definitive method for structural elucidation.

Synthesis of Transition Metal Complexes with this compound Scaffolds

The synthesis of transition metal complexes with sterically demanding diamine ligands often involves straightforward reaction between the ligand and a metal salt in a suitable solvent. jocpr.comresearchgate.netsemanticscholar.org A representative synthesis, based on a closely related ligand system, illustrates a likely pathway for complex formation with this compound.

In a typical procedure for forming a dinuclear copper(II) complex, the ligand is first synthesized and then reacted with a copper salt. ijcce.ac.ir For example, the ligand N,N-diisopropyl,N'-3-propylamide-ethylenediamine was prepared via a Michael addition. ijcce.ac.ir Subsequently, this ligand was reacted with copper(II) perchlorate (B79767) hexahydrate in a 1:1 molar ratio in methanol (B129727) at room temperature. ijcce.ac.ir This method yielded a dinuclear, dihydroxy-bridged copper(II) complex. ijcce.ac.ir It is highly probable that reacting this compound with a Cu(II) salt under similar basic or aqueous conditions would also favor the formation of a µ-hydroxo dinuclear species to accommodate the ligand's steric bulk. ijcce.ac.ir

Table 1: Representative Synthesis of a Dinuclear Copper(II) Complex with a Substituted Ethylenediamine Ligand

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Ligand Synthesis | N,N-diisopropylethylenediamine, Acrylamide | Methanol, Reflux | N,N-diisopropyl,N'-3-propylamide-ethylenediamine |

| Complex Formation | Ligand, Cu(ClO₄)₂·6H₂O (1:1 ratio) | Methanol, Room Temp. | LCu(µ-OH)₂CuL₂ |

This table is based on the synthesis described for a structurally similar ligand in reference ijcce.ac.ir.

Structural Elucidation of Metal-Ligand Complexes through X-ray Crystallography

In the crystal structure of the dinuclear copper(II) complex with the analogous N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand, LCu(µ-OH)₂CuL₂, two copper centers are bridged by two hydroxide (B78521) groups. ijcce.ac.ir Each copper ion is five-coordinate, bound to the two nitrogen atoms of the diamine, the oxygen atom of the amide group, and the two oxygen atoms from the bridging hydroxides. ijcce.ac.ir The coordination geometry around each copper center is described as five-coordinated. ijcce.ac.ir This structural determination confirms that the steric bulk of the diisopropyl groups prevents the formation of a simple monomeric complex and instead favors a bridged dinuclear structure. ijcce.ac.ir Such detailed structural information is crucial for rationalizing the chemical and physical properties of the complex, including its magnetic behavior and reactivity.

Table 2: Selected Crystallographic Data for the LCu(µ-OH)₂CuL₂ Complex

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Not Specified | - |

| Space Group | Not Specified | - |

| Coordination Number | 5 | Each Cu(II) center is five-coordinate. |

| Geometry | Five-coordinated | Geometry around each Cu(II) ion. |

| Bridging Ligands | Two µ-OH groups | The two copper centers are bridged by two hydroxide ions. |

Data derived from the structural analysis of the dinuclear copper complex with the N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand (L) reported in reference ijcce.ac.ir.

Spectroscopic Investigations of Coordination Environments

Spectroscopic techniques are crucial for elucidating the coordination environment of metal complexes. For ethylenediamine derivatives, Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are commonly employed to characterize the ligand's binding mode and the geometry of the resulting complex.

Infrared (IR) Spectroscopy: In the context of metal complexes with ethylenediamine derivatives, IR spectroscopy provides valuable information about the coordination of the nitrogen atoms to the metal center. For a dinuclear copper(II) complex with a related tridentate ligand, N,N-diisopropyl,N'-3-propylamide-ethylenediamine, the IR spectrum showed characteristic bands for the perchlorate counter-ion at 1100 cm⁻¹ and 620 cm⁻¹, indicating that the perchlorate is not coordinated to the metal center. ijcce.ac.ir In another study on complexes containing N-(2-hydroxyethyl)-ethylenediamine, the IR spectra revealed bands in the 400-650 cm⁻¹ range, which were assigned to the metal-nitrogen (M-N) and metal-carbon (M-C) stretching vibrations, confirming the coordination of the ligand to the metal. researchgate.net For a series of binuclear diimine complexes, the appearance of new vibration peaks between 452-600 cm⁻¹ was attributed to ν(M−O) and ν(M−N) bands, confirming the participation of nitrogen and oxygen atoms in coordination. mdpi.com

NMR Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. For a zinc complex of a substituted N,N'-diphenylacenaphthylene-1,2-diimine (a BIAN compound), the ¹H-NMR spectrum showed that most signals were shifted to a lower field compared to the free ligand, and the methyl groups of the isopropyl units were split into two distinct signals, indicating a change in the chemical environment upon coordination. nih.gov In studies of dinuclear copper(II) complexes with a polyimidazole ligand, well-resolved isotropically shifted ¹H NMR spectra suggested that the solid-state structures of the complexes are retained in solution. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. For a dinuclear copper(II) complex of N,N-diisopropyl,N'-3-propylamide-ethylenediamine, a broad absorption band in the visible region (550–690 nm) is characteristic of copper(II) complexes with square pyramidal or distorted square pyramidal geometries. ijcce.ac.ir This complex also exhibited thermochromism, with the color changing from blue to green upon heating in acetonitrile, corresponding to a redshift in the d-d absorption band. ijcce.ac.ir The solvatochromic behavior of this complex was also investigated, with the absorption maximum shifting depending on the donor number of the solvent. ijcce.ac.ir

| Spectroscopic Technique | Compound/Complex | Key Findings |

| IR Spectroscopy | LCu(μ-OH)₂CuL₂ (L = N,N-diisopropyl,N'-3-propylamide-ethylenediamine) | Bands at 1100 and 620 cm⁻¹ indicate uncoordinated perchlorate ions. ijcce.ac.ir |

| IR Spectroscopy | Complexes with N-(2-hydroxyethyl)-ethylenediamine | Bands in the 400-650 cm⁻¹ range are assigned to M-N and M-C vibrations. researchgate.net |

| ¹H-NMR Spectroscopy | Zinc-BIAN complex | Downfield shift of signals and splitting of isopropyl methyl groups upon coordination. nih.gov |

| UV-Vis Spectroscopy | LCu(μ-OH)₂CuL₂ | Broad d-d transition band (550-690 nm) suggests square pyramidal geometry. ijcce.ac.ir |

| UV-Vis Spectroscopy | Copper(II) complexes with substituted ethylenediamines | Asymmetry in the main absorption band is attributed to the Jahn-Teller effect. mdpi.com |

Dinuclear and Polymetallic Complex Architectures featuring Ethylenediamine Derivatives

Ethylenediamine derivatives are versatile ligands for the construction of dinuclear and polymetallic complexes. The substituents on the nitrogen atoms can influence the steric and electronic properties of the ligand, which in turn dictates the resulting structure of the multinuclear complex.

Research on a tridentate N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand has shown that it can form a dinuclear di-μ-hydroxo-bridged copper(II) complex. ijcce.ac.ir It has been noted that bulky substituents on the diamine nitrogen atoms can destabilize the formation of simple homoleptic bis-diamine complexes, favoring the generation of bridged dinuclear structures. ijcce.ac.ir In this specific complex, each copper center is five-coordinated. ijcce.ac.ir

The formation of dinuclear copper(II) complexes with other substituted ethylenediamine derivatives has also been reported. For instance, a dinuclear copper(II) complex was electrochemically synthesized from a carbamate (B1207046) Schiff base ligand, resulting in an endogenous hydroxylation to form a neutral dinuclear species. nih.gov In another study, the interaction of tylosin (B1662201) and tilmicosin, which contain a mycaminosyl moiety (an aminoalcohol fragment), with copper(II) in non-aqueous solutions led to the formation of dinuclear complexes where the copper salt anions act as bridging ligands. mdpi.com The formation of either mononuclear or dinuclear species was found to be dependent on the dielectric permittivity of the solvent. mdpi.com

Furthermore, dinuclear copper(II) complexes incorporating a septadentate polyimidazole ligand have been synthesized and characterized. nih.gov These complexes feature bridging alkoxide and pyrazolate or acetate (B1210297) ligands. nih.gov The coordination geometry around the copper centers in these complexes can vary, for example, from distorted square pyramidal to trigonal bipyramidal, which in turn influences the magnetic properties of the complex. nih.gov

| Complex Type | Ligand System | Metal Ion | Key Structural Features |

| Dinuclear | N,N-diisopropyl,N'-3-propylamide-ethylenediamine | Cu(II) | Di-μ-hydroxo bridged, five-coordinate copper centers. ijcce.ac.ir |

| Dinuclear | Carbamate Schiff base | Cu(II) | Neutral complex formed via endogenous hydroxylation. nih.gov |

| Dinuclear | Tylosin and Tilmicosin | Cu(II) | Anion-bridged dinuclear species in non-aqueous media. mdpi.com |

| Dinuclear | Septadentate polyimidazole | Cu(II) | Bridging alkoxide and pyrazolate/acetate ligands. nih.gov |

Interaction with Main Group Metal Centers

The interaction of ethylenediamine derivatives with main group metals is less explored compared to transition metals. However, the chemistry of main group elements has seen significant advancements, with some heavier main group elements exhibiting reactivity similar to transition metals. nih.gov

Organolithium reagents, which are highly electron-deficient, readily form adducts with Lewis bases. The reactivity of reagents like butyllithium (B86547) can be enhanced by the addition of tetramethylethylenediamine (TMEDA), which breaks down the aggregates of the organolithium compound. youtube.com This suggests that this compound could potentially interact with and modify the reactivity of main group organometallic compounds.

In the context of magnesium alkyls, which are important in various chemical processes, N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs) have been investigated for their ability to reduce the viscosity of these solutions. nih.gov The interaction of these diimine ligands with the magnesium alkyls was studied using various spectroscopic techniques, including FTIR and NMR. nih.gov This indicates a potential application for ethylenediamine derivatives in modifying the physical properties of main group organometallic solutions.

Furthermore, the coordination chemistry of beryllium with ethylenediamine has been evaluated. wikipedia.org Ethylenediamine can act as a mono- or bidentate ligand, or as a crystal solvent, and the resulting species in solution and the solid state are influenced by the counter-anions present. wikipedia.org This highlights the versatility of ethylenediamine as a ligand for main group metals.

| Main Group Metal | Ligand System | Nature of Interaction/Application |

| Lithium | Tetramethylethylenediamine (TMEDA) | Forms adducts with organolithium reagents, enhancing their reactivity. youtube.com |

| Magnesium | N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs) | Reduces the viscosity of alkyl magnesium solutions. nih.gov |

| Beryllium | Ethylenediamine | Forms various complexes, with the ligand acting as mono- or bidentate, or as a crystal solvent. wikipedia.org |

Catalytic Applications of N,n Diisopropyl N Methyl Ethylenediamine and Its Metal Complexes

Role as an Organic Base in Chemical Transformations

There is a lack of reliable data detailing the use of N,N'-Diisopropyl-N-methyl-ethylenediamine as an organic base catalyst. While one general chemical information website asserts its use in several reactions, it provides no specific examples, reaction conditions, or citations to primary literature. ontosight.ai Notably, this source also incorrectly identifies the compound as Hünig's base, a name commonly assigned to N,N-Diisopropylethylamine (DIPEA), a different chemical. ontosight.ai

Transition Metal-Catalyzed Reactions Employing the Compound as a Ligand

There is no available evidence to suggest that this compound is commonly employed as a ligand in transition metal-catalyzed reactions. While related diamine and diimine structures are a cornerstone of ligand chemistry for such transformations, this specific substituted ethylenediamine (B42938) is not mentioned in the context of the following reactions.

Asymmetric Catalysis and Enantioselective TransformationsThe use of this compound in asymmetric catalysis or enantioselective transformations is not documented. Chiral diamines are pivotal in asymmetric synthesis, but the specific structure of the target compound, which is not inherently chiral unless a chiral center is introduced and resolved, does not appear in literature concerning asymmetric catalysis.chemrxiv.orgrsc.org

Enantioselective Synthesis of Chiral Amines

The enantioselective synthesis of chiral amines is a critical endeavor in organic chemistry, as these molecules are core components of many pharmaceuticals and biologically active compounds. While a broad range of catalytic systems have been developed for this purpose, including those based on transition metals and biocatalysts, the specific use of this compound as a primary chiral ligand in these transformations is not extensively documented in dedicated studies. chemrxiv.orgnih.govrochester.eduresearchgate.netdicp.ac.cn

However, the principles of diamine-mediated catalysis suggest its potential. For instance, in reactions catalyzed by 1,3-diamine derivatives, the primary and tertiary amine groups can act cooperatively. acs.org The primary amine may form an enamine intermediate with a ketone, while the protonated tertiary amine can interact with and activate an electrophile, creating a structured chiral environment for the reaction to proceed. acs.org This cooperative action is fundamental to achieving high enantioselectivity in transformations like the Mannich reaction. acs.org

Furthermore, biocatalytic methods using engineered hemoproteins have emerged for asymmetric N-H carbene insertion reactions to produce chiral amines. chemrxiv.orgrochester.eduresearchgate.net These systems achieve high stereoinduction by fine-tuning the chiral environment around the metal cofactor, a principle that also governs synthetic molecular catalysts. rochester.edu

Diastereoselective Reactions utilizing N-phosphonyl imine derivatives

N-phosphonyl imines have proven to be highly effective electrophiles in asymmetric synthesis, leading to a variety of chiral amine products. mdpi.comresearchgate.net A notable application involves the use of chiral auxiliaries attached to the imine nitrogen to direct the stereochemical outcome of nucleophilic additions. In this context, N,N'-diisopropyl-substituted N-phosphonyl imines have demonstrated exceptional efficacy in the aza-Darzens reaction for the asymmetric synthesis of chiral aziridine-2-carboxylic esters. mdpi.comrsc.org

Research has shown that modifying N-phosphonyl imines by replacing a primary benzyl (B1604629) group with a secondary isopropyl group on the diamino phosphonyl auxiliary significantly enhances diastereoselectivity in the reaction with β-bromo lithium enolates. rsc.org This modification has proven superior to previous imine auxiliaries. rsc.org The reaction, when conducted by slowly adding the pre-cooled imine solution to the enolate at -78 °C in the presence of 4 Å molecular sieves, yields the desired aziridine (B145994) products in good yields and with outstanding diastereoselectivities, often exceeding a 99:1 diastereomeric ratio (dr). rsc.org

This method provides a reliable and general route to valuable building blocks like β-hydroxy α-amino acids. rsc.org The high degree of stereocontrol is attributed to the specific chiral environment created by the N,N-diisopropyl phosphonyl group. mdpi.comrsc.org The utility of these imines extends to other asymmetric transformations as well, including aza-Henry reactions and Strecker reactions, consistently affording products with high diastereoselectivity. mdpi.comsci-hub.se

Table 1: Diastereoselective aza-Darzens Reaction of N,N-Diisopropyl-N-phosphonyl Imines rsc.org

| Entry | R Group of Imine | Ester Group (R') | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Phenyl | Ethyl | 87 | >99:1 |

| 2 | 4-Fluorophenyl | Ethyl | 85 | >99:1 |

| 3 | 4-Chlorophenyl | Ethyl | 86 | >99:1 |

| 4 | 4-Bromophenyl | Ethyl | 83 | >99:1 |

| 5 | 2-Naphthyl | Ethyl | 81 | >99:1 |

| 6 | 2-Thienyl | Ethyl | 75 | >99:1 |

| 7 | Cyclohexyl | Ethyl | 51 | >99:1 |

| 8 | Phenyl | Methyl | 85 | >99:1 |

| 9 | Phenyl | tert-Butyl | 76 | >99:1 |

Polymerization Reactions facilitated by Ethylenediamine-derived Ligands

Ethylenediamine and its derivatives are versatile ligands in the synthesis of transition metal complexes used for polymerization catalysis. mdpi.com These ligands are integral to various systems, including Ziegler-Natta catalysts, metallocenes, and particularly late-transition metal complexes based on elements like nickel and palladium. mdpi.commdpi.com The electronic and steric properties of the diamine ligand can be tuned to control polymer properties such as molecular weight and branching. mdpi.com

For instance, α-diimine nickel and palladium complexes are well-known catalysts for ethylene (B1197577) polymerization. mdpi.com Bulky aryl groups on the nitrogen atoms of the diimine ligand create significant steric hindrance around the metal center, which can suppress chain transfer reactions and lead to the formation of high molecular weight polyethylene. mdpi.com

While many studies focus on α-diimine ligands, other ethylenediamine derivatives also find applications. N-heterocyclic carbene (NHC) ligands, which can be derived from diamine precursors, have been used to create aluminum complexes for the highly isoselective ring-opening polymerization of rac-lactide. nih.gov Furthermore, amidinate complexes, which are isoelectronic with diimine ligands, are employed in the polymerization of olefins and the ring-opening polymerization of lactones. researchgate.net In a different application, polymers containing 1,2,3-triazole groups, formed via "click" polymerization, can act as precursors to polymeric N-heterocyclic carbenes capable of stabilizing metal nanoparticles used in catalysis. uqam.ca

Oxidative and Oxygen Atom Transfer (OAT) Reactions

Complexes derived from ethylenediamine ligands are active in a range of oxidative catalytic processes. Manganese(III) complexes with tetradentate Schiff-base ligands, synthesized from ethylenediamine and substituted salicylaldehydes, have been shown to be effective catalysts for several aerobic oxidation reactions. nih.gov These reactions include the oxidation of 2-aminophenol (B121084) to 2-aminophenoxazin-3-one and the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone. nih.gov The same Mn(III) complexes also catalyze the epoxidation of styrene (B11656), yielding styrene oxide as the major product. nih.gov Mechanistic studies suggest that these catalytic cycles involve the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov

The broader field of oxygen atom transfer (OAT) chemistry often involves high-valent metal-oxo intermediates. nih.govnih.gov While many studies focus on porphyrin or other macrocyclic ligands, the fundamental principles are relevant to diamine systems. For example, a luminescent osmium(VI) nitrido complex has been shown to perform visible light-induced oxidative N-dealkylation of tertiary amines. nih.gov This reaction proceeds through an electron transfer/proton transfer mechanism, where the excited state of the metal complex initiates the oxidation. nih.gov Similarly, oxoammonium salts can catalyze the oxidation of N-substituted amines to amides and imides via a hydride transfer mechanism, a process that can be made catalytic with a suitable terminal oxidant like mCPBA. chemrxiv.org

Dehydrogenative Processes in Organic Synthesis

Catalytic dehydrogenation is a powerful method for forming new bonds by removing hydrogen gas, representing an atom-economical synthetic strategy. While specific examples detailing the use of this compound in dehydrogenative processes are not prominently featured in the reviewed literature, related diamine and ligand systems are widely employed.

Copper-hydride (Cu-H) catalysis, often supported by chiral ligands, is a well-established platform for dehydrogenative coupling reactions. One such application is the kinetic resolution of amines through the enantioselective dehydrogenative Si-N coupling with prochiral dihydrosilanes. This process simultaneously creates a new Si-N bond and desymmetrizes the silane, allowing for the separation of amine enantiomers.

Palladium catalysts are also frequently used for dehydrogenative reactions. For example, the diamination of terminal olefins can proceed through a dehydrogenative pathway, installing two nitrogen atoms across the terminal carbons of the alkene. nih.gov In other systems, palladium on carbon (Pd/C) combined with ethylene has been used for the dehydrogenative formation of resorcinol (B1680541) derivatives.

Catalytic Mechanisms and Selectivity Control in Diamine-Mediated Systems

The effectiveness of diamine ligands in controlling selectivity in asymmetric catalysis stems from their ability to form well-defined, rigid chelate structures with metal centers or to act as bifunctional organocatalysts. The stereochemical outcome of a reaction is dictated by the relative activation energy barriers of competing reaction pathways, and catalysts function by lowering the barrier for the desired pathway relative to others. ucr.edu

In systems using 1,2- or 1,3-diamine derivatives as organocatalysts, a common mechanism involves cooperative action between the two amine functionalities. acs.org For example, in a Mannich reaction, the primary amine can react with a ketone to form a nucleophilic enamine intermediate. Simultaneously, the tertiary amine, often protonated by an acid co-catalyst, can act as a Brønsted acid to activate the electrophilic imine. This dual activation within a chiral scaffold creates a highly organized transition state, effectively shielding one face of the enamine and directing the approach of the electrophile to deliver the product with high enantioselectivity. acs.org

In metal-based catalysis, diamine ligands like those used in copper-catalyzed cross-coupling reactions serve to prevent the aggregation of nucleophiles and stabilize the catalytic species. researchgate.net The geometry of the resulting metal-diamine complex is crucial. The steric bulk of the substituents on the nitrogen atoms dictates the accessibility of the metal center, influencing which substrate can coordinate and in what orientation. For instance, in hydrogenation or polymerization reactions, bulky ligands can create a chiral pocket around the metal's active site, forcing the substrate to bind in a specific manner, which translates into high selectivity in the final product. mdpi.com The regioselectivity of reactions, such as the migration of double bonds in alkenes, can also be controlled by the steric constraints imposed by the catalyst on the transition states of different elementary steps, like β-hydride elimination. ucr.edu

Mechanistic Insights and Computational Studies on N,n Diisopropyl N Methyl Ethylenediamine

Reaction Mechanism Elucidation in Organic Synthesis

There are currently no specific studies in the peer-reviewed literature that elucidate the reaction mechanisms of N,N'-Diisopropyl-N-methyl-ethylenediamine in organic synthesis. Substituted ethylenediamines are known to participate in various reactions, often acting as bidentate ligands that can influence the stereochemistry and reactivity of metal-catalyzed transformations. rsc.orgrsc.org Mechanistic studies on related compounds, such as N,N'-disubstituted ethylenediamines, often involve techniques like kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring to identify reaction intermediates and transition states. Such investigations would be necessary to understand the precise role of the isopropyl and methyl substituents on the nitrogen atoms of this compound in influencing reaction pathways.

Ligand-Metal Interaction Dynamics in Catalysis

The dynamics of how this compound interacts with metal centers in catalytic processes have not been specifically reported. For related substituted ethylenediamine (B42938) ligands, the interaction with a metal ion is known to be influenced by the steric bulk and electronic properties of the substituents on the nitrogen atoms. mdpi.com These factors affect the stability of the resulting metal complex, the coordination geometry, and the accessibility of the metal center to substrates, all of which are critical for catalytic activity. rsc.orgmdpi.com Computational studies on analogous systems often explore the binding energies, bond lengths, and conformational changes upon coordination to a metal. nih.gov

Theoretical and Computational Chemistry Approaches

A thorough search of computational chemistry databases and literature reveals a lack of specific theoretical studies focused on this compound. The following subsections outline the computational methodologies that would be invaluable in characterizing this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of this compound have been published. DFT is a powerful tool for investigating the molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution of a molecule, which are fundamental to understanding its reactivity. nih.gov For a molecule like this compound, DFT calculations could predict the most likely sites for electrophilic and nucleophilic attack and provide insights into its behavior as a ligand.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data that such a study would generate.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific DFT studies have been performed on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

There are no published molecular dynamics (MD) simulations specifically for this compound. MD simulations are instrumental in exploring the conformational landscape of flexible molecules. albany.edu For this diamine, MD could reveal the preferred spatial arrangements of the isopropyl and methyl groups and how these conformations influence its ability to chelate to a metal center. Understanding the accessible conformations is crucial for predicting its behavior in solution and its effectiveness as a ligand in catalysis.

Quantum Chemical Computations for Elucidating Reaction Pathways and Intermediates

Specific quantum chemical computations to elucidate reaction pathways and intermediates involving this compound are not available in the scientific literature. Such calculations are essential for mapping out the energy profiles of chemical reactions, identifying transition states, and determining the feasibility of different mechanistic proposals. For metal-catalyzed reactions involving this ligand, quantum chemical methods could help to understand how the ligand modifies the electronic structure of the metal catalyst and influences the energetics of substrate binding and product release.

Prediction of Spectroscopic Properties from Computational Models

No computational studies predicting the spectroscopic properties (e.g., NMR, IR) of this compound have been reported. Computational models, often based on DFT, can accurately predict spectroscopic data, which is invaluable for the characterization of newly synthesized compounds and for interpreting experimental spectra. nih.govresearchgate.net

A hypothetical comparison of experimental and computationally predicted spectroscopic data is shown below.

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Predicted Value (DFT) |

| 1H NMR (δ, ppm) | 2.8 (s, 3H), 2.6 (m, 2H), 2.4 (t, 4H), 1.0 (d, 12H) | 2.85 (s, 3H), 2.62 (m, 2H), 2.45 (t, 4H), 1.03 (d, 12H) |

| 13C NMR (δ, ppm) | 55.0, 50.2, 48.5, 22.1 | 55.3, 50.0, 48.7, 22.3 |

| IR (ν, cm-1) | 3350 (N-H stretch), 2960 (C-H stretch) | 3345 (N-H stretch), 2965 (C-H stretch) |

Note: The values in this table are hypothetical and for illustrative purposes only.

Future Research Directions and Emerging Applications

Development of Advanced Catalytic Systems

The unique electronic and steric properties of diamine ligands make them valuable in catalysis. The presence of two nitrogen atoms allows them to act as bidentate ligands, forming stable complexes with transition metals.

Exploration of Novel Organic Transformations Utilizing the Compound

Diamine compounds can act not only as ligands but also as catalysts or reagents themselves in organic synthesis. chemicalbook.com They are often used as bases or as building blocks for more complex molecules. wikipedia.orga2bchem.com Research in this area would involve screening a new compound like N,N'-Diisopropyl-N-methyl-ethylenediamine in a variety of reactions to discover new synthetic methodologies.

Computational Design and Predictive Modeling for Enhanced Performance

Modern catalyst and materials development heavily relies on computational chemistry. rsc.org Methods like Density Functional Theory (DFT) are used to model ligand-metal interactions, predict reaction pathways, and understand structure-activity relationships. rsc.org These predictive models can guide experimental work, saving time and resources by identifying the most promising candidate structures for a specific application before they are ever synthesized in a lab.

Integration in Supramolecular Chemistry and Advanced Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Diamines can participate in hydrogen bonding and coordination complexes, making them useful building blocks for constructing larger, self-assembled structures like metal-organic frameworks (MOFs) or supramolecular cages. researchgate.net These advanced materials can have applications in gas storage, separation, and sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.